

physical and chemical properties of 4-Trifluoromethylsalicylic acid

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Compound of Interest

Compound Name: 4-Trifluoromethylsalicylic acid

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An In-depth Technical Guide to 4-Trifluoromethylsalicylic Acid

Abstract

4-Trifluoromethylsalicylic acid, also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid or HTB, is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. It is the principal active metabolite of the antiplatelet drug Triflusal, and its unique physicochemical properties, conferred by the electron-withdrawing trifluoromethyl group, are key to its biological activity and utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Trifluoromethylsalicylic acid**, including its spectral characteristics, solubility, and reactivity. Furthermore, it details established protocols for its synthesis and analytical quantification, explores its mechanism of action as an inhibitor of the NF- κ B signaling pathway, and outlines critical safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals engaged in work involving this important compound.

Introduction

4-Trifluoromethylsalicylic acid (CAS No. 328-90-5) is a derivative of salicylic acid distinguished by a trifluoromethyl (-CF₃) substituent at the C4 position of the benzene ring. This substitution dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability compared to its parent compound, salicylic acid. While salicylic acid's anti-inflammatory

properties are well-known, the addition of the -CF₃ group in **4-Trifluoromethylsalicylic acid** enhances its potency in specific biological pathways.

Its primary role in pharmacology is as the active metabolite of Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid), a drug used for its antiplatelet and antithrombotic effects.[1] After oral administration, Triflusal is rapidly deacetylated to **4-Trifluoromethylsalicylic acid** (HTB), which is responsible for the majority of the therapeutic activity.[2] Beyond its role as a metabolite, its unique structure makes it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals, where the trifluoromethyl group can improve efficacy and selectivity.[3] This guide serves as a detailed resource for understanding and utilizing this versatile compound in a research and development setting.

Physicochemical and Spectral Properties

The integration of a trifluoromethyl group onto the salicylic acid scaffold imparts distinct properties that are critical for its function and application. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of **4-Trifluoromethylsalicylic Acid**

Property	Value	Reference(s)
IUPAC Name	2-hydroxy-4-(trifluoromethyl)benzoic acid	
Synonyms	4-(Trifluoromethyl)salicylic Acid, HTB, Desacetyl Triflusal	[4]
CAS Number	328-90-5	
Molecular Formula	C ₈ H ₅ F ₃ O ₃	[5]
Molecular Weight	206.12 g/mol	[5]
Appearance	White to off-white solid/crystalline powder	[6]
Melting Point	178 °C	[5]
Boiling Point	286.4 ± 40.0 °C (Predicted)	[5]
pKa	2.45 ± 0.10 (Predicted)	[5]
LogP	3.21	[5]

Solubility Profile

The solubility of **4-Trifluoromethylsalicylic acid** is a critical parameter for its formulation, biological absorption, and use in synthesis. While precise quantitative data is not widely published, its solubility characteristics can be summarized as follows:

- **Polar Protic Solvents:** It is miscible with ethanol but only very slightly soluble in water.[3] The carboxylic acid and hydroxyl groups can participate in hydrogen bonding, but the overall lipophilicity imparted by the trifluoromethyl group and the benzene ring limits aqueous solubility.
- **Polar Aprotic Solvents:** It is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[5]
- **Nonpolar Solvents:** It is expected to have low solubility in nonpolar solvents such as hexane and heptane.[7]

Spectral Analysis

The structural features of **4-Trifluoromethylsalicylic acid** give rise to a characteristic spectral fingerprint. While a comprehensive public database of its spectra is not readily available, the expected characteristics based on its functional groups are described below.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, which will be split by each other. The proton ortho to the carboxyl group will likely appear most downfield. The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals. The carboxyl carbon will be the most downfield signal. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The other aromatic carbons will appear in the typical aromatic region (110-160 ppm).

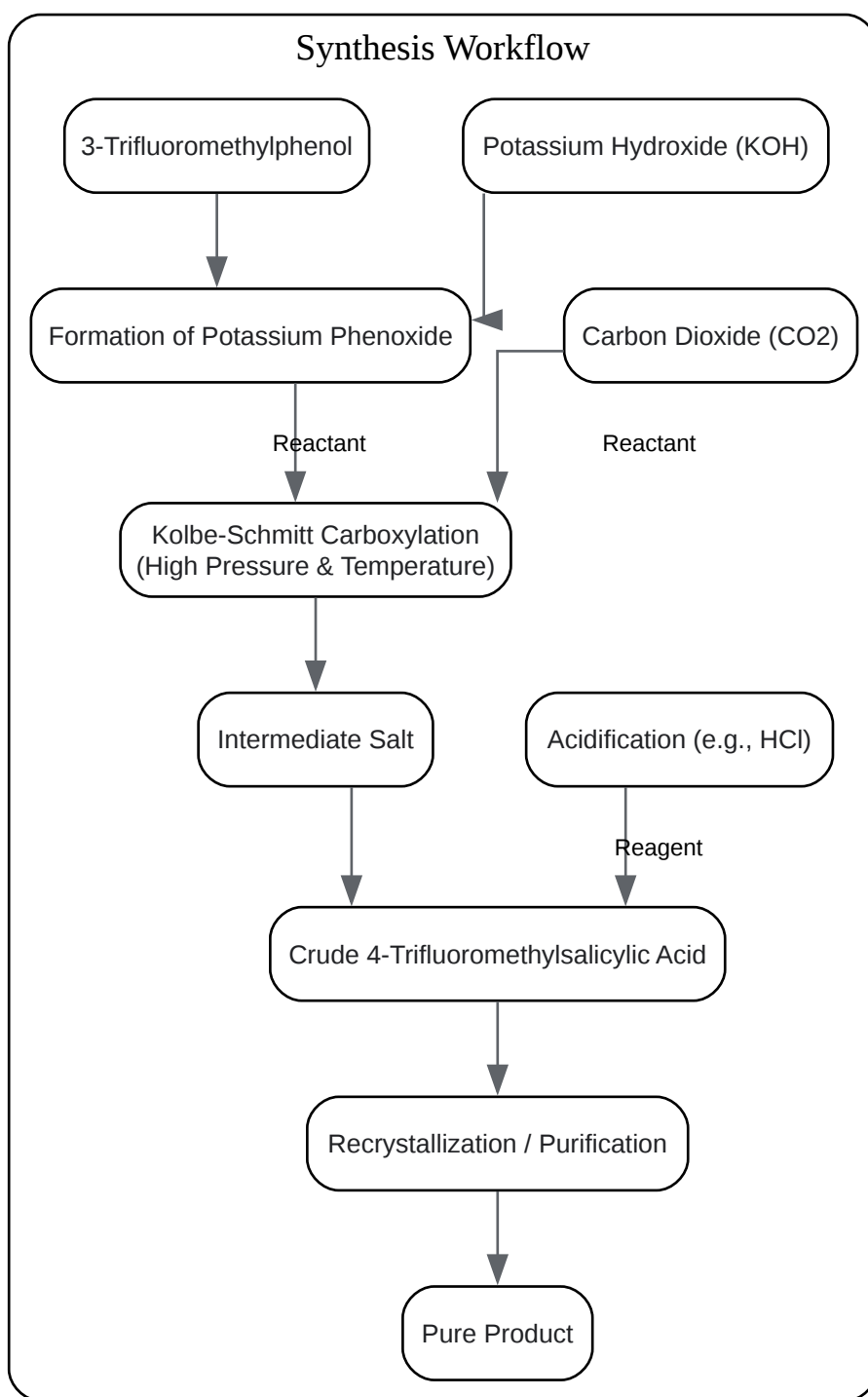
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

- **O-H Stretching:** A very broad band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. A sharper O-H stretch for the phenolic hydroxyl may also be visible around 3200-3400 cm⁻¹.
- **C=O Stretching:** A strong, sharp absorption band corresponding to the carbonyl of the carboxylic acid should appear around 1700 cm⁻¹.
- **C=C Stretching:** Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
- **C-F Stretching:** Strong C-F stretching bands from the -CF₃ group are expected in the 1100-1350 cm⁻¹ region.

Mass Spectrometry: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 206 would be expected. Common fragmentation patterns for salicylic acids include the loss of water (M-18), loss of a hydroxyl radical (M-17), and loss of the carboxyl group (M-45). The trifluoromethyl group is generally stable, but fragmentation pathways involving its loss may also be observed.

Synthesis and Manufacturing

The classical approach to synthesizing salicylic acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. For **4-Trifluoromethylsalicylic acid**, the starting material is 3-Trifluoromethylphenol. The general workflow involves the formation of the sodium or potassium phenoxide followed by reaction with carbon dioxide under pressure and heat.



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Caption: General workflow for the synthesis of **4-Trifluoromethylsalicylic acid**.

Experimental Protocol: Kolbe-Schmitt Synthesis

Causality: This protocol is based on the well-established Kolbe-Schmitt reaction. The formation of the phenoxide is critical as it activates the aromatic ring, making it sufficiently nucleophilic to attack the electrophilic carbon of CO₂. The reaction is driven to the desired ortho-carboxylation product under kinetic control at elevated temperatures and pressures.

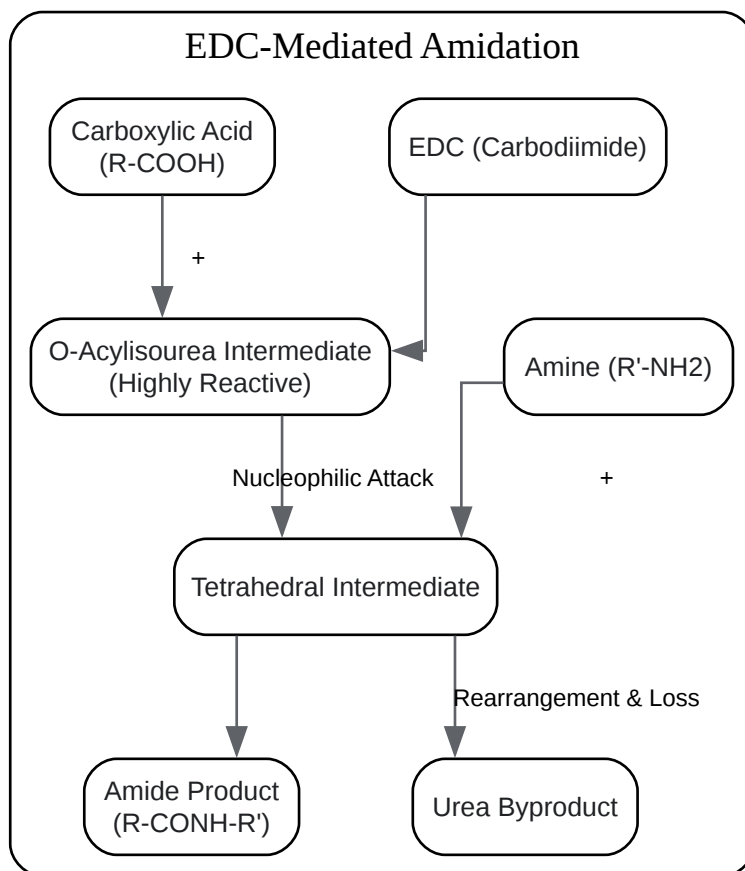
- **Phenoxide Formation:** In a high-pressure autoclave reactor, combine 1 mole of 3-Trifluoromethylphenol with 1.1 moles of anhydrous potassium carbonate.
- **Carboxylation:** Seal the reactor and heat the mixture to approximately 180-200 °C. Pressurize the reactor with carbon dioxide to 5-10 atm. Maintain the reaction with vigorous stirring for 6-8 hours.
- **Workup:** Cool the reactor to room temperature and carefully vent the excess CO₂ pressure. Dissolve the solid reaction mixture in hot water.
- **Acidification:** While stirring, slowly add concentrated hydrochloric acid to the aqueous solution until the pH is approximately 1-2. A white precipitate of **4-Trifluoromethylsalicylic acid** will form.
- **Isolation:** Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.
- **Purification:** Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure product. Dry the purified crystals under vacuum.

Chemical Reactivity

The reactivity of **4-Trifluoromethylsalicylic acid** is dominated by its three functional groups: the carboxylic acid, the phenolic hydroxyl, and the trifluoromethyl-substituted aromatic ring.

- **Carboxylic Acid Group:** This group undergoes typical reactions such as esterification with alcohols under acidic conditions (Fischer esterification) or amidation with amines, often requiring activation with coupling reagents like carbodiimides (e.g., EDC) to form an active O-acylisourea intermediate.^[8]
- **Phenolic Hydroxyl Group:** The hydroxyl group can be acylated or alkylated. For example, reaction with acetic anhydride yields its prodrug, Triflusal.

- Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the carboxyl and trifluoromethyl groups.



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Caption: Mechanism of carbodiimide-mediated amide bond formation.

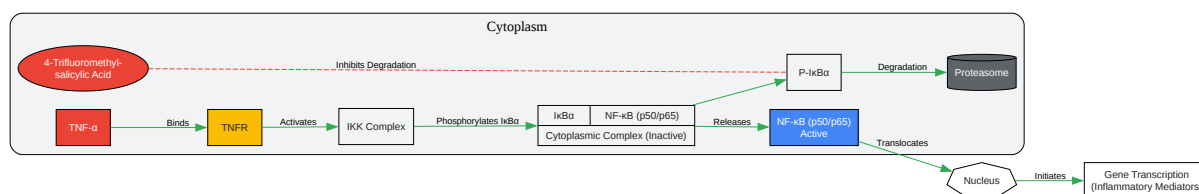
Biological Activity & Mechanism of Action

The primary therapeutic relevance of **4-Trifluoromethylsalicylic acid** stems from its ability to inhibit inflammation and platelet aggregation. A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[1]

NF- κ B is a crucial transcription factor that, upon activation by stimuli like tumor necrosis factor- α (TNF- α), translocates to the nucleus and induces the expression of numerous pro-inflammatory genes. In its inactive state, NF- κ B (typically a p50/p65 heterodimer) is held in the cytoplasm by an inhibitory protein called I κ B α . The activation cascade involves the

phosphorylation of I κ B α by the I κ B kinase (IKK) complex, which targets I κ B α for ubiquitination and subsequent degradation by the proteasome. This degradation unmasks a nuclear localization signal on NF- κ B, allowing it to enter the nucleus and initiate gene transcription.

4-Trifluoromethylsalicylic acid, like other salicylates, exerts its inhibitory effect by preventing the degradation of I κ B α .^[9] This action effectively traps the NF- κ B complex in the cytoplasm, preventing the transcription of inflammatory genes. The trifluoromethyl group enhances the potency of this inhibition compared to salicylic acid itself.^[1]



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Caption: Inhibition of the NF- κ B signaling pathway by **4-Trifluoromethylsalicylic acid**.

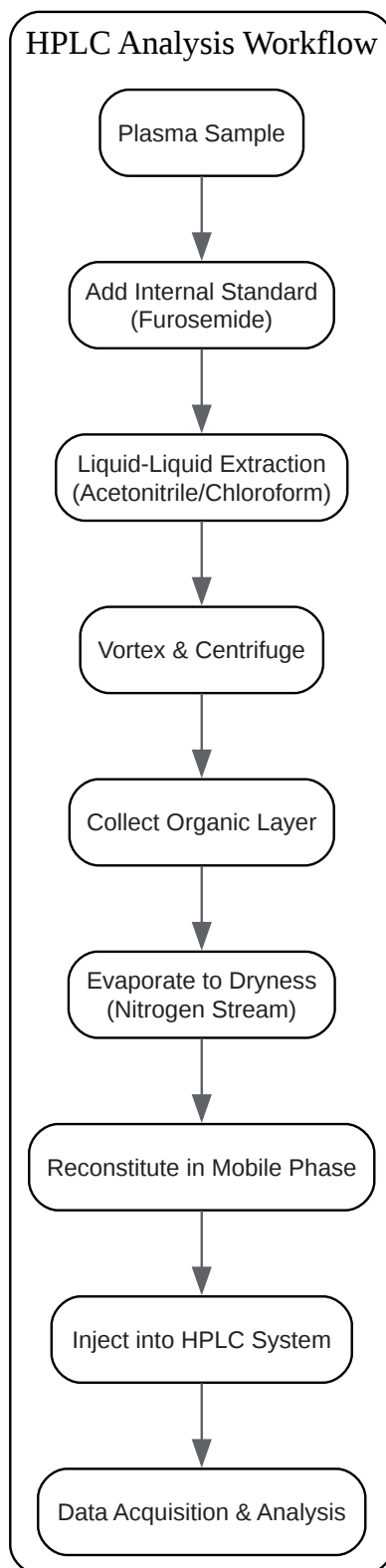
Analytical Methodologies

Accurate quantification of **4-Trifluoromethylsalicylic acid** is essential for pharmacokinetic studies, quality control, and research applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust and widely used method.

Protocol: HPLC-UV Quantification in Plasma

Self-Validation: This protocol, adapted from Cho et al. (2003), is a validated method for the simultaneous determination of Triflusal and its metabolite (HTB) in plasma.^[5] It includes an internal standard (Furosemide) to correct for variations in extraction and injection, ensuring

accuracy and reproducibility. The linearity, recovery, and limits of quantification have been established.[5]



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Caption: Workflow for the sample preparation and analysis of **4-Trifluoromethylsalicylic acid**.

Chromatographic Conditions:

- Column: C18 bonded silica, 5 μ m particle size.
- Mobile Phase: Acetonitrile : Methanol : Water (25:10:65, v/v/v).[\[5\]](#)
- Flow Rate: 1.0 mL/min (typical).
- Detection: UV at 234 nm.[\[5\]](#)
- Internal Standard: Furosemide.[\[5\]](#)

Procedure:

- Sample Preparation: To 1 mL of plasma, add the internal standard solution.
- Extraction: Add 4 mL of an acetonitrile-chloroform mixture (60:40, v/v). Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.[\[5\]](#)
- Evaporation: Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitution: Reconstitute the residue in 200 μ L of the mobile phase.
- Injection: Inject a suitable volume (e.g., 20 μ L) into the HPLC system.
- Quantification: Create a calibration curve using standards of known concentrations and calculate the concentration of the unknown sample based on the peak area ratio of the analyte to the internal standard.

Safety and Handling

4-Trifluoromethylsalicylic acid is classified as an irritant and requires careful handling in a laboratory setting.

- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.[5]
- Precautionary Measures:
 - Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
 - Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
 - Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

4-Trifluoromethylsalicylic acid is a compound of considerable scientific and pharmaceutical importance. Its properties are defined by the interplay between the classic salicylic acid scaffold and the potent electronic effects of the trifluoromethyl group. This unique combination enhances its biological activity, particularly as an inhibitor of the NF- κ B pathway, and makes it a valuable intermediate for chemical synthesis. A thorough understanding of its physicochemical properties, reactivity, and analytical methodologies, as outlined in this guide, is essential for its safe and effective application in research and drug development.

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